N-(Bromomethyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

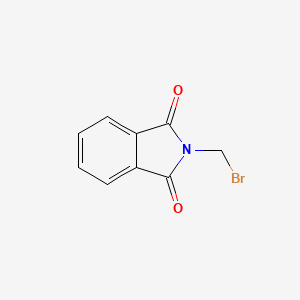

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSLLECLCKTJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063789 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-26-3 | |

| Record name | N-(Bromomethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Bromomethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(bromomethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BROMOMETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Mechanism of N-(Bromomethyl)phthalimide

Abstract

N-(Bromomethyl)phthalimide is a pivotal reagent in synthetic organic chemistry, primarily recognized for its role as a stable, crystalline precursor for the protected aminomethyl group. Its application is fundamental in the Gabriel synthesis of primary amines and in the development of various pharmaceutical compounds and complex organic molecules.[1] This in-depth guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, a field-tested experimental protocol, safety considerations, and characterization methods. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this essential synthetic transformation.

Introduction and Significance

This compound, with the chemical formula C₉H₆BrNO₂[1], serves as a key building block in organic synthesis. It provides a reliable method for introducing a CH₂-NH₂ synthon in a protected form. The phthalimide group acts as an excellent protecting group for the amine, preventing the common issue of over-alkylation that plagues direct alkylation of ammonia.[2] This attribute makes it invaluable in multi-step syntheses where precise control over reactivity is paramount.[1] Its utility extends from classic amine synthesis to applications in polymer chemistry as a radical polymerization initiator and in medicinal chemistry for creating novel heterocyclic compounds.[1]

Synthesis: A Mechanistic Perspective

The most common and efficient synthesis of this compound proceeds from N-(hydroxymethyl)phthalimide. This precursor is itself typically generated in situ or in a preceding step from the reaction of phthalimide with formaldehyde. The subsequent bromination of the hydroxyl group is achieved using a strong acid and a bromide source, such as hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).

The causality behind this synthetic choice is rooted in efficiency and control. Using the stable, easily prepared N-(hydroxymethyl)phthalimide intermediate allows for a clean and high-yielding conversion to the desired brominated product.

The Reaction Mechanism

The conversion of N-(hydroxymethyl)phthalimide to this compound is a classic example of a nucleophilic substitution reaction, facilitated by acid catalysis.

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of N-(hydroxymethyl)phthalimide by the strong acid (H₂SO₄). This is a critical activation step, as the hydroxyl group (-OH) is a poor leaving group. Protonation converts it into a protonated hydroxyl group (-OH₂⁺), which is an excellent leaving group in the form of a neutral water molecule.

Step 2: Nucleophilic Attack by Bromide Once activated, the carbon atom of the hydroxymethyl group becomes highly electrophilic. A bromide ion (Br⁻), furnished by the hydrobromic acid, acts as the nucleophile. It attacks the electrophilic carbon in an Sₙ2 (Substitution Nucleophilic Bimolecular) fashion, simultaneously displacing the water molecule.

Step 3: Formation of the Product The concerted Sₙ2 reaction results in the formation of a new carbon-bromine bond, yielding the final product, this compound, and a molecule of water.

Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reliable procedure published in Organic Syntheses, a source known for its independently verified and reproducible methods.[3]

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Key Properties/Hazards |

| N-(hydroxymethyl)phthalimide | C₉H₇NO₃ | 177.16 | 50.0 g | 0.28 | Solid |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 200 mL | ~1.77 | Corrosive, causes severe burns |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 75 mL | ~1.38 | Corrosive, strong oxidizer |

| 1-Liter Three-Neck Flask | - | - | 1 | - | Glassware |

| Mechanical Stirrer | - | - | 1 | - | Equipment |

| Ice Bath | - | - | 1 | - | Equipment |

| Heating Mantle / Oil Bath | - | - | 1 | - | Equipment |

| Buchner Funnel & Filter Flask | - | - | 1 set | - | Glassware |

Step-by-Step Synthesis Procedure

Caution: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[4][5][6]

-

Apparatus Setup: Assemble a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

-

Initial Charging: Charge the flask with 50.0 g (0.28 mol) of N-(hydroxymethyl)phthalimide and 200 mL of 48% aqueous hydrobromic acid.[3]

-

Cooling: Immerse the reaction flask in an ice bath to cool the mixture.

-

Acid Addition: While stirring, slowly add 75 mL of concentrated sulfuric acid via the dropping funnel over approximately 15 minutes. The slow addition and cooling are crucial to control the exothermic reaction.[3]

-

Heating: After the addition is complete, remove the flask from the ice bath. Heat the reaction mixture to 60–70°C using an oil bath or heating mantle for 5 hours.[3]

-

Crystallization: Cool the reaction mixture to room temperature and then place it in a refrigerator overnight to ensure complete crystallization of the product.[3]

-

Filtration and Washing: Collect the solid product by suction filtration using a Buchner funnel with a coarse frit.[3] It is critical to wash the crude product thoroughly to remove acidic impurities. Perform the washes in the following sequence:

-

Three 100-mL portions of cold water.

-

Two 50-mL portions of cold 10% aqueous ammonium hydroxide (to neutralize residual acid).

-

Three final 100-mL portions of cold water.[3]

-

-

Drying: Dry the product completely under reduced pressure at room temperature over a desiccant such as phosphorus pentoxide. This yields 57–64 g (85–95%) of this compound as a light-tan solid.[3]

Characterization and Quality Control

A self-validating protocol requires confirmation of the product's identity and purity.

-

Appearance: White to off-white or light-tan crystalline powder.[1][3]

-

Melting Point: A sharp melting point is indicative of high purity. The expected range is 147–148°C after recrystallization from dry acetone.[3] Literature values may vary slightly, often cited in the 152-155 °C range.[7]

-

Purity (HPLC): For pharmaceutical applications, purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally exceed 98%.[7]

Safety and Handling

This compound is an irritant and should be handled with care.

-

Hazards: Causes skin, eye, and respiratory tract irritation.[4][5][8] The toxicological properties have not been fully investigated.[4]

-

Handling: Always use this chemical in a well-ventilated area or fume hood.[5] Avoid creating dust.[6] Wear appropriate PPE, including gloves, safety goggles, and protective clothing.[5] Wash hands and exposed skin thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4][8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

-

Inhalation: Remove from exposure to fresh air immediately.[4]

-

In all cases of exposure, seek medical attention.[4]

-

Conclusion

The synthesis of this compound from N-(hydroxymethyl)phthalimide is a robust and high-yielding procedure that is fundamental to many areas of chemical science. A thorough understanding of the acid-catalyzed Sₙ2 mechanism provides the causal framework for the experimental choices, such as the use of strong acids for activation and controlled conditions to manage reactivity. By following a validated protocol and adhering to strict safety measures, researchers can reliably produce this versatile reagent for applications ranging from foundational organic synthesis to the development of novel therapeutics.

References

- 1. Buy this compound | 5332-26-3 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of N-(Bromomethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faceted Nature of a Versatile Reagent

N-(Bromomethyl)phthalimide is a crystalline solid that has carved a significant niche in the landscape of modern organic synthesis.[1][2] At its core, this reagent is a bifunctional molecule, ingeniously combining a reactive bromomethyl group with a protected primary amine in the form of a phthalimide moiety.[1] This unique structural arrangement makes it an invaluable tool for the introduction of a protected aminomethyl group into a wide array of molecules.[3] Its application is particularly prominent in the synthesis of pharmaceuticals and other complex organic compounds where the precise and controlled installation of a primary amine is crucial.[1] This guide will provide an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of this compound is paramount for its effective and safe utilization in the laboratory.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5332-26-3 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 152-155 °C | [1][3] |

| Solubility | Decomposes in water | [2][4] |

| Stability | Sensitive to moisture and light | [2][4] |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the dust.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Due to its sensitivity to moisture and light, it should be stored in a tightly sealed container in a cool, dark, and dry place.[2][4]

Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent use in synthesis. A common and effective method involves the bromination of N-(hydroxymethyl)phthalimide.

Experimental Protocol: Bromination of N-(Hydroxymethyl)phthalimide

This two-step procedure first involves the synthesis of the N-(hydroxymethyl)phthalimide precursor, followed by its conversion to the desired this compound.

Step 1: Synthesis of N-(Hydroxymethyl)phthalimide

-

In a round-bottom flask, suspend phthalimide (1 equivalent) in an aqueous solution of formaldehyde (1.2-2.5 equivalents).

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Stir the reaction mixture at a controlled temperature (typically between 5-35 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from an acetone-water mixture to yield pure N-(hydroxymethyl)phthalimide.

Step 2: Bromination to this compound

-

Dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.34 equivalents) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the hot reaction mixture over crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: The use of a phase-transfer catalyst in the first step facilitates the reaction between the water-soluble formaldehyde and the less soluble phthalimide. The bromination in the second step is a classic conversion of an alcohol to an alkyl bromide using PBr₃; the reaction is performed under anhydrous conditions to prevent the hydrolysis of the PBr₃ and the product. The final recrystallization is crucial for obtaining a high-purity product, which is essential for subsequent reactions.[2]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by two main signals. A multiplet in the aromatic region (typically around 7.8-8.0 ppm) corresponds to the four protons of the phthalimide ring system. A sharp singlet further downfield (around 5.0-5.5 ppm) is indicative of the two protons of the bromomethyl (-CH₂Br) group.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbons of the phthalimide group (around 167 ppm), the aromatic carbons (in the 123-135 ppm region), and the carbon of the bromomethyl group (at approximately 30-35 ppm).

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum displays characteristic absorption bands. Strong peaks corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide are typically observed around 1775 cm⁻¹ and 1715 cm⁻¹, respectively. The C-N stretching vibration of the imide appears in the 1380-1410 cm⁻¹ region. The presence of the C-Br bond can be identified by a peak in the fingerprint region, usually between 600 and 700 cm⁻¹.[6][7]

Chemical Reactivity: A Hub for Nucleophilic Substitution

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl carbon. The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack in an S_N2 fashion.[1]

Caption: Reactivity of this compound with various nucleophiles.

The Gabriel Synthesis of Primary Amines

The most prominent application of this compound is in the Gabriel synthesis, a robust method for the preparation of primary amines, avoiding the over-alkylation often encountered with other methods.[8]

Mechanism:

-

Alkylation: The reaction is initiated by the deprotonation of a suitable amine nucleophile, which then attacks the electrophilic carbon of the bromomethyl group in an S_N2 reaction, displacing the bromide ion. This forms an N-substituted phthalimide intermediate.

-

Deprotection: The phthalimide protecting group is then cleaved to liberate the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is favored for its mild conditions. Alternatively, acidic or basic hydrolysis can be employed, though these methods often require harsher conditions.

Caption: Workflow of the Gabriel Synthesis using this compound.

Experimental Protocol: Gabriel Synthesis of Benzylamine

-

To a solution of potassium phthalimide (1 equivalent) in anhydrous dimethylformamide (DMF), add this compound (1 equivalent).

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Collect the precipitated N-(phthalimidomethyl)phthalimide by filtration and wash with water.

-

Suspend the intermediate in ethanol and add hydrazine hydrate (1-2 equivalents).

-

Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture, and either filter off the phthalhydrazide or acidify with HCl to precipitate it as its salt.

-

Isolate the desired primary amine from the filtrate, typically by extraction and distillation or crystallization.

Causality Behind Experimental Choices: DMF is a polar aprotic solvent that is well-suited for S_N2 reactions. Hydrazinolysis is often preferred for deprotection as it proceeds under neutral conditions and the phthalhydrazide byproduct is often insoluble and easily removed by filtration.

Reactions with Other Nucleophiles

While the Gabriel synthesis is its most common application, this compound readily reacts with a variety of other nucleophiles:

-

Alkoxides and Phenoxides: In the presence of a base, alcohols and phenols can be deprotonated to form their corresponding alkoxides and phenoxides, which can then displace the bromide to form alkoxymethylphthalimides and phenoxymethylphthalimides, respectively. These products can be further processed to yield hydroxymethylated compounds.

-

Thiolates: Thiols are readily converted to thiolates with a mild base and will react with this compound to form thioethers.

-

Carbon Nucleophiles: Carbanions, such as those derived from enolates or Grignard reagents, can also react with this compound. This provides a route for the aminomethylation of carbonyl compounds and other carbon frameworks.[9] However, the reactivity of Grignard reagents can be complex, with potential for attack at the phthalimide carbonyl groups.[9]

Applications in Drug Development and Beyond

The ability to introduce a protected primary amine makes this compound a valuable building block in the synthesis of numerous biologically active molecules and materials.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, where a primary amine is a common pharmacophore.[1]

-

Polymer Chemistry: this compound can act as an initiator in atom transfer radical polymerization (ATRP), allowing for the synthesis of polymers with a terminal phthalimide group that can be subsequently converted to a primary amine for further functionalization.[3][10]

-

Heterocyclic Chemistry: It serves as a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[8]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its dual functionality as both an electrophile and a masked primary amine provides chemists with a reliable tool for the controlled introduction of the aminomethyl group. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the laboratory. From the classic Gabriel synthesis to its emerging roles in polymer and materials science, this compound continues to be a cornerstone reagent for the construction of complex molecular architectures.

References

- 1. This compound | 5332-26-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(溴甲基)邻苯二甲酰亚胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 5332-26-3 [m.chemicalbook.com]

- 5. This compound(5332-26-3) 1H NMR [m.chemicalbook.com]

- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 5332-26-3 [smolecule.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. This compound 96 5332-26-3 [sigmaaldrich.com]

The Aminomethylating Agent of Choice: A Technical Guide to N-(Bromomethyl)phthalimide

For the discerning researcher and drug development professional, the strategic introduction of a primary aminomethyl group is a frequent and often critical step in synthetic campaigns. N-(Bromomethyl)phthalimide (CAS 5332-26-3), a crystalline solid, has established itself as a premier reagent for this purpose.[1] Its utility lies in its ability to function as a stable, electrophilic source of a protected aminomethyl moiety, elegantly circumventing the challenges associated with the direct use of volatile and unstable aminomethyl halides. This guide provides an in-depth exploration of the core attributes, reactivity, and practical application of this compound, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of phthalimide, featuring a bromomethyl group attached to the nitrogen atom.[1] This structural arrangement is key to its reactivity, rendering the methylene carbon highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5332-26-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][3][4][5] |

| Molecular Weight | 240.05 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 152-155 °C | [3][6][7] |

| Purity (typical) | >98% (HPLC) | [3] |

| Solubility | Decomposes in water; soluble in various organic solvents. | [3] |

The purity of this compound is a critical parameter, particularly in pharmaceutical applications where downstream reactions and the integrity of the final active pharmaceutical ingredient (API) are paramount.[3] High-purity grades, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), are recommended to avoid the introduction of impurities that could lead to unwanted side reactions.[3]

The Gabriel Synthesis: A Controlled Approach to Primary Amines

The primary application of this compound is as an electrophile in the Gabriel synthesis, a robust and reliable method for the preparation of primary amines.[8][9] This synthetic strategy masterfully avoids the overalkylation that plagues the direct alkylation of ammonia, which often results in a difficult-to-separate mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[8][10]

The phthalimide group serves as a masked form of ammonia. The nitrogen atom's lone pair is delocalized by the two adjacent carbonyl groups, rendering it significantly less nucleophilic than a primary amine and thus preventing further alkylation.[10]

The Underlying Mechanism: An SN2 Pathway

The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion, which is an excellent leaving group.

Caption: SN2 mechanism of this compound with a nucleophile.

Deprotection: Unveiling the Primary Amine

Following the SN2 reaction, the phthalimide protecting group must be removed to yield the desired primary amine. The classic method involves acidic hydrolysis, though this can require harsh conditions.[9]

A milder and more commonly employed method is the Ing-Manske procedure, which utilizes hydrazine (N₂H₄) in a refluxing solvent such as ethanol.[11] The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the liberation of the free primary amine.[9]

Caption: Workflow for the Ing-Manske deprotection procedure.

Field-Proven Insights: Optimizing Reactivity

The success of the alkylation step hinges on several key factors that influence SN2 reactions. A thorough understanding of these allows for rational optimization of reaction conditions.

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.[11] These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its approach to the electrophilic carbon and slows the reaction rate.

-

Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles will react more rapidly with this compound.

-

Leaving Group Ability: The bromide ion is an excellent leaving group due to its low basicity and high stability in solution, which facilitates the SN2 displacement.

Experimental Protocol: Synthesis of N-(Benzyl)phthalimide (An Illustrative Example)

While this compound is a potent aminomethylating agent, a detailed, independently verified protocol for its reaction is best illustrated through a closely related and well-documented procedure from Organic Syntheses. The following protocol for the synthesis of N-benzylphthalimide from phthalimide and benzyl chloride demonstrates the core principles of the alkylation step. This reaction is analogous to the reaction of a nucleophile with this compound.

Reaction Scheme:

Phthalimide + Benzyl Chloride → N-Benzylphthalimide

Materials:

-

Anhydrous potassium carbonate (13.8 g)

-

Phthalimide (24 g)

-

Benzyl chloride (42 g)

-

Methanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Nucleophile: In a mortar and pestle, thoroughly grind 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide to a very fine powder. This in-situ generation of the phthalimide anion, a potent nucleophile, is a key step.

-

Alkylation: Transfer the powdered mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and a skin irritant; handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture at a gentle reflux for 2 hours.

-

Work-up: Allow the mixture to cool. The crude product, N-benzylphthalimide, will solidify. Collect the solid by suction filtration and wash thoroughly with water. The yield of the crude product is typically 28-31 g (72-79%).

-

Purification: The crude product can be further purified by recrystallization.

Deprotection (as would be performed on the product of this compound alkylation):

-

Combine the N-alkylated phthalimide (e.g., 23.7 g of N-benzylphthalimide) with 7 mL of hydrazine hydrate (85%) and 80 mL of methanol in a 250-mL round-bottomed flask. Caution: Hydrazine is highly toxic and potentially explosive near its boiling point; handle with extreme care in a fume hood.

-

Reflux the mixture for 1 hour. A precipitate of phthalhydrazide will form.

-

After cooling, the phthalhydrazide can be removed by filtration.

-

The filtrate, containing the desired primary amine, is then subjected to an appropriate work-up, which may include acidification, extraction, and distillation to isolate the pure amine.

Beyond the Gabriel Synthesis: Expanding Applications

While its role in the Gabriel synthesis is preeminent, the reactivity of this compound has been leveraged in other areas of chemical synthesis:

-

Initiator in Polymer Chemistry: It has been used as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of functional polymers.[6]

-

Synthesis of Heterocycles: It serves as a building block for the synthesis of more complex molecules, including functionalized pyrimidine analogs and carboranes.[6]

Safety and Handling: A Self-Validating System of Precaution

As a Senior Application Scientist, ensuring the safe handling of all reagents is of utmost importance. This compound is classified as a hazardous substance, and adherence to a strict safety protocol is a self-validating system for preventing exposure and ensuring experimental integrity.

Hazard Identification:

Table 2: Recommended Handling and Storage Procedures

| Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a ventilated hood.[4][6] | To prevent skin, eye, and respiratory tract contact with the irritant powder. |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4] | To minimize inhalation of dust and prevent uncontrolled reactions. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] The material is sensitive to moisture and light.[3] | To maintain the integrity and reactivity of the compound and prevent decomposition. |

| Spill Response | Sweep up spilled solid carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] | To contain the hazardous material and prevent environmental contamination. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[4][7] | To mitigate the effects of accidental exposure. |

graph TD { subgraph "Hazard Assessment" A[Identify Hazards: H315, H319, H335] endsubgraph "Control Measures" B[Engineering Controls: Fume Hood] C[Administrative Controls: SOPs] D[PPE: Gloves, Goggles, Lab Coat] end subgraph "Safe Work Practice" E[Weighing & Transfer in Hood] --> F[Reaction Setup in Hood] end subgraph "Emergency Preparedness" G[Spill Kit Accessible] H[Eyewash & Safety Shower Nearby]I[Know First Aid Procedures] end A --> B; A --> C; A --> D; B & C & D --> E; F --> G & H & I;

}

Caption: Logical relationship for safe handling of this compound.

Conclusion

This compound is an indispensable tool in modern organic synthesis, offering a reliable and controllable means of introducing a primary aminomethyl group. Its efficacy in the Gabriel synthesis, coupled with its utility in other synthetic transformations, underscores its value to the research and drug development community. By understanding its fundamental properties, reactivity, and the causality behind optimal experimental conditions, and by adhering to stringent safety protocols, scientists can effectively leverage this reagent to advance their synthetic objectives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(Bromomethyl)phthalimide

Introduction

N-(Bromomethyl)phthalimide (CAS No. 5332-26-3) is a pivotal reagent in modern organic synthesis, primarily serving as a stable and effective aminomethylating agent.[1] Its utility is most prominent in the Gabriel synthesis of primary amines, where it provides a protected form of the aminomethyl cation. In the pharmaceutical industry, the purity and predictable behavior of this intermediate are paramount, as it is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the glaucoma medication Netarsudil.[2] The successful application of this compound in any synthetic route is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different experimental and storage conditions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability profiles of this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer field-proven protocols for its characterization, and provide recommendations for its optimal handling and storage.

Core Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid.[2] Ensuring the quality of this starting material is a critical first step for any downstream application; high-purity material, ideally >98% as assessed by HPLC, should be used to prevent side reactions and ensure the integrity of the final product.[2]

| Property | Value | Reference(s) |

| CAS Number | 5332-26-3 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 152-155 °C (lit.) | [4][5] |

| Purity (Typical) | ≥96-98% (HPLC) | [2][5] |

Solubility Profile

The solubility of this compound is a key parameter for reaction setup, purification, and formulation. Its behavior is dictated by the large, nonpolar phthalimide ring system contrasted with the reactive, polar bromomethyl group.

2.1. Qualitative Solubility Assessment

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on data from analogous compounds and supplier information, a qualitative profile can be established. The compound decomposes in water and is sensitive to moisture, precluding the use of aqueous or protic solvents where stability is required.[6][7] Its structural analog, N-(Chloromethyl)phthalimide, is soluble in chloroform (50 mg/mL), dichloromethane, and toluene, suggesting similar solubility for the bromo derivative.[8] The related compound N-(2-Bromoethyl)phthalimide is noted as soluble in methanol and insoluble in water.[9][10]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |

| Water | Water | Decomposes | Highly susceptible to hydrolysis due to the electrophilic carbonyl carbons and the reactive bromomethyl group.[6] |

| Protic Solvents | Methanol, Ethanol | Sparingly Soluble to Soluble with Potential for Slow Decomposition | While the alkyl chain of the alcohol can solvate the molecule, the protic nature of the solvent can facilitate solvolysis over time, especially at elevated temperatures. |

| Polar Aprotic Solvents | Acetone, DMF, Acetonitrile | Likely Soluble | These solvents can effectively solvate the polar C=O and C-N bonds of the phthalimide group without the risk of protic decomposition. Phthalimide itself shows high solubility in acetone.[11] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are effective at dissolving moderately polar organic compounds. The chloro-analog shows good solubility.[8] |

| Nonpolar Solvents | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solvation by nonpolar solvents. |

2.2. Experimental Protocol: Determining Equilibrium Solubility

To ensure reproducibility and accuracy in synthesis, it is often necessary to determine the precise solubility of a reagent in a specific solvent system. The following protocol describes a self-validating method for determining the equilibrium solubility of this compound using the isothermal shake-flask method.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures the measured solubility is a true reflection of the system at that specific condition.

-

Equilibration Time: A sufficient equilibration period (24-48 hours) is crucial to ensure the solution has reached true saturation, preventing an underestimation of solubility.

-

Analysis of Supernatant: Analyzing only the clear supernatant after centrifugation ensures that no undissolved solid contributes to the final measurement, which is a common source of error. HPLC is chosen for its specificity and sensitivity, allowing for accurate quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed vial. The presence of excess solid is essential to ensure saturation is reached.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium. A preliminary time-course study can validate the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method with a UV detector.

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor and comparison to a standard curve of known concentrations. The result is typically expressed in mg/mL or g/100 mL.

Stability Profile

This compound is sensitive to several environmental factors, and understanding its stability is crucial for designing robust reaction conditions and ensuring long-term storage.[2]

3.1. Hydrolytic Stability & Degradation Pathway

The primary stability concern for this compound is its susceptibility to hydrolysis. The compound readily decomposes in water and basic aqueous solutions.[6] The mechanism of base-catalyzed hydrolysis of the phthalimide ring is a well-characterized, two-step process.[12][13]

-

Ring Opening: A hydroxide ion attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate collapses, cleaving the amide bond and opening the five-membered ring to form a phthalamic acid salt.

-

Final Hydrolysis: The resulting phthalamic acid intermediate can then undergo a second, slower hydrolysis step to yield phthalic acid and aminomethanol (from the aminomethyl portion). The bromomethyl group itself is also highly susceptible to nucleophilic attack by water or hydroxide, leading to the formation of bromomethanol, which is unstable and can decompose to formaldehyde and hydrobromic acid.

Under acidic conditions, a similar hydrolysis can occur, typically initiated by the protonation of a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[14][15]

3.2. Thermal and Photostability

-

Thermal Stability: The compound is a solid with a relatively high melting point (152-155 °C), indicating good thermal stability under normal laboratory conditions.[5] However, prolonged exposure to high temperatures, especially in the presence of impurities or reactive solvents, can accelerate degradation.

-

Photostability: this compound is noted to be light-sensitive.[4][6] Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions or other degradation pathways. Therefore, the material should always be stored in amber or opaque containers and reactions should be protected from direct light.

3.3. Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[16][17] This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common stresses a compound might encounter during synthesis, formulation, and storage.[16] They are designed to accelerate degradation to produce detectable levels of degradants in a short time frame.

-

Target Degradation: Aiming for 5-20% degradation is a regulatory and industry standard.[16] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may not generate sufficient products for detection and method validation.[18]

-

Mass Balance: Calculating the mass balance is a critical self-validation step. A result close to 100% (typically 95-105%) indicates that all major degradation products are being detected by the analytical method.[18]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable non-reactive solvent like acetonitrile (e.g., at 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60 °C) if no degradation occurs.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. This reaction is typically fast.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

-

Thermal Degradation: Store the stock solution and the solid material in an oven at an elevated temperature (e.g., 80 °C).[16]

-

Photodegradation: Expose the stock solution and solid material to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[16]

-

-

Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples to halt further degradation.

-

Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC-UV/DAD or LC-MS method. The method should be capable of separating the parent compound from all generated degradation products.

-

Evaluation:

-

Determine the percentage of degradation for the parent compound.

-

Identify and quantify major degradation products (relative to the parent peak area).

-

Perform a mass balance calculation: % Assay + % Sum of All Degradants ≈ 100%.

-

Recommended Storage and Handling

Based on the compound's stability profile, the following storage and handling procedures are mandated to preserve its integrity:

-

Storage: Store in a tightly sealed container to protect from moisture.[2] The container should be opaque or stored in a dark place to prevent photodegradation.[4] For long-term storage, keeping the material in a cool, dry place under an inert atmosphere (e.g., argon) is recommended.[4][19]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes. Avoid creating dust.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. It is a moisture- and light-sensitive compound that readily decomposes via hydrolysis in aqueous environments. While quantitative solubility data is limited, it is expected to be soluble in polar aprotic and chlorinated solvents. By employing the robust experimental protocols detailed in this guide, researchers can precisely determine its solubility in specific systems and characterize its stability profile. Adherence to proper storage and handling procedures is essential to ensure the reagent's purity and reactivity, ultimately leading to more reliable and reproducible synthetic outcomes.

References

- 1. Buy this compound | 5332-26-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 5332-26-3 [chemicalbook.com]

- 5. This compound 96 5332-26-3 [sigmaaldrich.com]

- 6. This compound CAS#: 5332-26-3 [m.chemicalbook.com]

- 7. This compound CAS#: 5332-26-3 [amp.chemicalbook.com]

- 8. N-(Chloromethyl)phthalimide 97 17564-64-6 [sigmaaldrich.com]

- 9. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]

- 10. N-(2-Bromoethyl)phthalimide | 574-98-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. physchemres.org [physchemres.org]

- 12. Kinetics and mechanism of alkaline hydrolysis of N-(o aminophenyl)phthalimide in the presence and absence of cationic micelles and sodium salts of aliphatic acids - UM Research Repository [eprints.um.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. sgs.com [sgs.com]

- 19. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(Bromomethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Bromomethyl)phthalimide is a versatile reagent in organic synthesis, widely employed as a stable and effective aminomethylating agent. Its utility in the introduction of a protected aminomethyl group is crucial in the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, providing detailed information about its molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern its NMR characteristics.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound, with the IUPAC name 2-(bromomethyl)-1H-isoindole-1,3(2H)-dione, consists of a phthalimide group attached to a bromomethyl (-CH₂Br) moiety. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbon-13), which provide distinct and complementary information about the chemical environment of the atoms within the molecule.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two main sets of signals: those from the aromatic protons of the phthalimide ring and the signal from the methylene protons of the bromomethyl group.

Chemical Shift Values and Interpretation

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing nature of the two carbonyl groups and the bromine atom significantly deshields the adjacent protons, causing them to resonate at higher chemical shift values (downfield).

In DMSO-d₆:

A typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits the following key signals[1]:

-

Aromatic Protons (Phthalimide Ring): The four protons on the benzene ring of the phthalimide moiety are chemically non-equivalent and typically appear as a complex multiplet in the aromatic region, around δ 7.89-7.92 ppm . The symmetry of the phthalimide group results in an AA'BB' spin system, which often presents as two overlapping multiplets.

-

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and appear as a sharp singlet at approximately δ 4.98 ppm . The downfield shift is a result of the deshielding effect of the adjacent electronegative nitrogen and bromine atoms.

In CDCl₃:

While data in deuterated chloroform (CDCl₃) is less commonly published in full detail, based on spectra of similar N-substituted phthalimides, the expected chemical shifts are[2][3]:

-

Aromatic Protons (Phthalimide Ring): Similar to the spectrum in DMSO-d₆, the aromatic protons are expected to resonate in the region of δ 7.70-7.90 ppm .

-

Methylene Protons (-CH₂Br): The methylene protons in CDCl₃ are anticipated to appear at a slightly different chemical shift compared to DMSO-d₆, typically around δ 5.0-5.2 ppm .

The choice of solvent can slightly alter the chemical shifts due to solvent-solute interactions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Chemical Shift Values and Interpretation

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Expected Chemical Shifts in CDCl₃ (based on comparative data):

Based on the analysis of similar N-substituted phthalimides, the following are the anticipated chemical shifts for this compound in CDCl₃[2][3]:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~167 ppm | The carbonyl carbons are highly deshielded due to the double bond to the electronegative oxygen atom. |

| Quaternary Aromatic (C-N) | ~132 ppm | These carbons are part of the aromatic ring and are directly attached to the nitrogen atom of the imide. |

| Aromatic (CH) | ~123-134 ppm | The aromatic carbons of the phthalimide ring resonate in this characteristic region. Due to symmetry, two signals are expected. |

| Methylene (-CH₂Br) | ~30-35 ppm | This aliphatic carbon is deshielded by the attached nitrogen and bromine atoms. |

Experimental Protocol for NMR Analysis

This section provides a standardized, field-proven protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment

-

This compound (solid)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity

-

NMR tubes (5 mm, high precision)

-

Pipettes and glassware

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing any solid particles.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at δ 7.26 ppm can be used as a reference. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are powerful tools for its unambiguous identification and purity assessment. The characteristic chemical shifts of the aromatic protons of the phthalimide ring and the methylene protons of the bromomethyl group in the ¹H NMR spectrum, along with the distinct signals for the carbonyl, aromatic, and aliphatic carbons in the ¹³C NMR spectrum, provide a unique spectroscopic fingerprint for this important synthetic reagent. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their chemical syntheses and downstream applications.

References

The Definitive Guide to FT-IR Spectroscopic Analysis of N-(Bromomethyl)phthalimide

This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(Bromomethyl)phthalimide (CAS 5332-26-3), a critical intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights, explaining the causal relationships between molecular structure, sampling methodology, and spectral interpretation.

Foundational Principles: Why FT-IR for this compound?

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for the structural elucidation and quality control of organic molecules. The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint.

For a molecule like this compound, FT-IR serves two primary purposes:

-

Structural Verification: Confirming the successful synthesis of the target molecule by identifying its key functional groups.

-

Purity Assessment: Detecting the presence of starting materials or by-products, such as unreacted phthalimide or residual solvents.

The molecule's structure, comprising a phthalimide ring system and a bromomethyl group, contains several IR-active functional groups whose characteristic absorptions provide a robust basis for analysis.

Molecular Structure and Key Vibrational Moieties

The FT-IR spectrum of this compound is dominated by the vibrations of its constituent parts: the cyclic imide, the benzene ring, the methylene bridge, and the carbon-bromine bond.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation technique. For a solid crystalline powder like this compound, two methods are prevalent: the traditional Potassium Bromide (KBr) pellet method and the modern Attenuated Total Reflectance (ATR) technique. The choice between them is dictated by sample availability, desired spectral quality, and throughput needs.

Method A: Potassium Bromide (KBr) Pellet Transmission

This classic technique provides high-quality transmission spectra but requires meticulous preparation to avoid artifacts. The principle is to disperse the analyte in an IR-transparent matrix (KBr), which becomes a clear optical window under pressure.[2]

Causality: The sample must be ground to a particle size smaller than the wavelength of the incident IR light (typically <2 µm) to minimize scattering (the Christiansen effect), which can distort peak shapes and baselines.[3] KBr is hygroscopic; rigorous exclusion of moisture is critical to prevent the appearance of broad O-H absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹.[4]

Detailed Protocol:

-

Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[2]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.[4]

-

Grinding: First, grind the this compound sample in a clean agate mortar and pestle to a fine, consistent powder. Then, add the KBr and gently but thoroughly mix to ensure uniform dispersion.[3]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[3][5] If the die has a vacuum port, apply a vacuum during pressing to remove trapped air and moisture, which enhances pellet transparency.[2]

-

Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination.

-

Analysis: Place the pellet in the spectrometer's sample holder, ensuring the IR beam passes through it. Collect a background spectrum of the ambient atmosphere (or a pure KBr pellet) before acquiring the sample spectrum.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for routine analysis and high-throughput screening.

Causality: The technique relies on the principle of total internal reflection.[1] The IR beam is directed through a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a short distance (0.5-2 µm) into the sample.[1][6] For a high-quality spectrum, intimate and uniform contact between the solid sample and the ATR crystal is paramount. A pressure arm is used to ensure this contact, eliminating trapped air which would otherwise attenuate the signal.[7]

Detailed Protocol:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. With the pressure arm disengaged, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. A few milligrams is sufficient.

-

Apply Pressure: Lower the pressure arm onto the sample and apply consistent pressure to flatten the powder and ensure firm contact with the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, retract the pressure arm, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Comparative workflows for KBr Pellet and ATR FT-IR analysis.

Interpretation of the this compound Spectrum

The FT-IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The assignments below are based on a detailed vibrational analysis reported in the literature, which combines experimental data with Density Functional Theory (DFT) calculations.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |

| ~3070 | Medium | C-H Stretching | Aromatic Ring |

| ~2975 | Weak | CH₂ Asymmetric Stretching | Methylene Bridge |

| ~1775 | Strong | C=O Asymmetric Stretching | Cyclic Imide |

| ~1720 | Very Strong | C=O Symmetric Stretching | Cyclic Imide |

| ~1610 | Medium | C=C Stretching | Aromatic Ring |

| ~1468 | Medium | C=C Stretching | Aromatic Ring |

| ~1425 | Strong | CH₂ Scissoring | Methylene Bridge |

| ~1385 | Strong | C-N Stretching | Imide Ring |

| ~1250 | Medium | CH₂ Wagging | Methylene Bridge |

| ~1035 | Strong | C-C Stretching | Aromatic Ring |

| ~720 | Very Strong | C-H Out-of-Plane Bending | Aromatic Ring |

| ~635 | Medium | C-Br Stretching | Alkyl Bromide |

Table 1: Key FT-IR Vibrational Assignments for this compound. Data synthesized from authoritative spectroscopic analyses.[7]

Detailed Analysis of Key Regions:

-

3100-2800 cm⁻¹ (C-H Stretching Region): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[7] The weaker bands below 3000 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the methylene (-CH₂) group.

-

1800-1650 cm⁻¹ (Carbonyl Region): This is the most diagnostic region for the phthalimide moiety. Cyclic imides characteristically exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric coupling of the two carbonyl vibrations.[7] The presence of two sharp, intense peaks around 1775 cm⁻¹ and 1720 cm⁻¹ is definitive proof of the intact imide ring structure.

-

1650-1400 cm⁻¹ (Aromatic & Bending Region): This region contains C=C stretching vibrations from the benzene ring, typically seen as a pair of medium-intensity peaks around 1610 and 1468 cm⁻¹.[7] Crucially, the strong absorption around 1425 cm⁻¹ is assigned to the scissoring (in-plane bending) vibration of the -CH₂- group, confirming the presence of the methylene bridge.[7]

-

1400-1000 cm⁻¹ (Fingerprint Region I): This complex region contains a multitude of vibrations. The strong band around 1385 cm⁻¹ is characteristic of the C-N stretching within the imide ring.[7] The C-H in-plane bending vibrations of the aromatic ring and wagging/twisting modes of the methylene group also appear here.

-

Below 1000 cm⁻¹ (Fingerprint Region II): The most prominent feature in this lower wavenumber region is the very strong peak around 720 cm⁻¹, which arises from the out-of-plane C-H bending of the ortho-disubstituted benzene ring.[7] The absorption corresponding to the C-Br stretch is expected in the 690-515 cm⁻¹ range and is observed in the experimental spectrum at approximately 635 cm⁻¹, providing direct evidence for the bromomethyl group.[7][8]

Conclusion and Best Practices

The FT-IR analysis of this compound is a robust and definitive method for structural confirmation and quality control. A successful analysis hinges on a clear understanding of the molecule's characteristic vibrational modes and the meticulous application of an appropriate sampling technique.

As a Senior Application Scientist, my recommendation is to use the ATR method for rapid, routine identity checks due to its speed and simplicity. For in-depth structural analysis, method validation, or when comparing spectra against reference libraries , the KBr pellet method, when executed correctly, often yields superior spectral resolution and a "cleaner" spectrum free of ATR-specific artifacts (such as peak shifting and intensity variations due to the wavelength-dependent depth of penetration of the evanescent wave). By correlating the observed spectral features with the established vibrational assignments presented in this guide, researchers can confidently verify the integrity of this vital chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Density functional theory, comparative vibrational spectroscopic studies, NBO, HOMO-LUMO analyses and thermodynamic functions of this compound and N-(chloromethyl)phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(Bromomethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-(Bromomethyl)phthalimide, a critical reagent and intermediate in synthetic organic chemistry and drug development. An in-depth understanding of its mass spectral behavior is paramount for reaction monitoring, quality control, and the structural elucidation of related compounds. This document will detail the primary fragmentation pathways, explain the underlying chemical principles governing these fragmentations, and provide field-proven insights for obtaining high-quality mass spectra.

Introduction: The Significance of this compound

This compound (C₉H₆BrNO₂) is a versatile bifunctional molecule widely employed in organic synthesis.[1] Its utility stems from the presence of the phthalimide group, a masked primary amine, and a reactive bromomethyl moiety, making it an excellent electrophile for the introduction of a protected aminomethyl group. This reagent is a cornerstone in the Gabriel synthesis of primary amines and is instrumental in the production of various pharmaceutical compounds and fine chemicals.[1]

Given its role as a key building block, unequivocal identification and purity assessment are critical. Mass spectrometry, particularly with electron ionization, serves as a powerful analytical tool for this purpose. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification and offering insights into its chemical stability and reactivity.

Analysis of the Electron Ionization (EI) Mass Spectrum

The 70 eV electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that reveal the molecule's structural vulnerabilities. The spectrum is a direct consequence of the molecule's inherent chemical properties, including the lability of the C-Br bond and the stability of the phthalimide ring.

Molecular Ion Peak

The molecular ion (M⁺˙) peak for this compound is observed at a mass-to-charge ratio (m/z) of 240 and 242. The presence of a doublet with approximately equal intensity is a hallmark of a bromine-containing compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2] This isotopic signature is a crucial first step in the identification of the compound from its mass spectrum.

Key Fragment Ions

The fragmentation of the this compound molecular ion is dominated by several key pathways, leading to the formation of characteristic fragment ions. A summary of the most significant ions is presented in the table below.

| m/z | Proposed Fragment Structure | Relative Intensity |

| 240/242 | [C₉H₆BrNO₂]⁺˙ (Molecular Ion) | Moderate |

| 161 | [C₉H₆NO₂]⁺ | Low |

| 160 | [C₉H₆NO₂]⁺ | Base Peak |

| 133 | [C₈H₅O₂]⁺ | Moderate |

| 132 | [C₈H₄O₂]⁺˙ | Moderate |

| 105 | [C₇H₅O]⁺ | High |

| 104 | [C₇H₄O]⁺˙ | High |

| 77 | [C₆H₅]⁺ | Moderate |

| 76 | [C₆H₄]⁺˙ | High |

Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[3]

Proposed Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound upon electron ionization is a logical cascade of bond cleavages driven by the formation of stable ions and neutral species. The primary fragmentation pathways are detailed below.

Pathway A: Alpha-Cleavage and the Formation of the Base Peak

The most favorable fragmentation pathway involves the homolytic cleavage of the C-Br bond, a classic example of alpha-cleavage in alkyl halides. This cleavage is facilitated by the high energy of the electron beam and the relative weakness of the C-Br bond.

-

Step 1: Ionization. An electron is ejected from the molecule, typically from a non-bonding orbital on the bromine or oxygen atoms, to form the molecular ion [C₉H₆BrNO₂]⁺˙ at m/z 240/242.

-

Step 2: C-Br Bond Cleavage. The molecular ion readily undergoes fragmentation through the loss of a bromine radical (•Br), leading to the formation of the N-phthalimidomethyl cation at m/z 160 . This ion is the base peak in the spectrum, indicating its high stability. The stability of this cation is attributed to resonance delocalization of the positive charge onto the nitrogen and carbonyl oxygen atoms of the phthalimide ring.

Pathway B: Fragmentation of the Phthalimide Ring

Subsequent fragmentation of the highly abundant m/z 160 ion and other phthalimide-containing fragments leads to the characteristic ions associated with the phthalimide core.

-

Loss of CO: The ion at m/z 160 can lose a molecule of carbon monoxide (CO) to form the ion at m/z 132 .

-